molecular formula C28H28FN5OS B14123262 Nvs ZP7 4; nvszp74

Nvs ZP7 4; nvszp74

Cat. No.: B14123262
M. Wt: 501.6 g/mol
InChI Key: FZOFDZMKSAUTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-ZP7-4 is a potent inhibitor of the zinc transporter SLC39A7, also known as ZIP7. This compound is notable for its ability to selectively induce apoptosis and endoplasmic reticulum stress. It has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the endoplasmic reticulum. This compound has shown promise in inhibiting tumorigenesis and promoting apoptosis in various cancer cell lines .

Preparation Methods

The synthetic routes and reaction conditions for NVS-ZP7-4 are not extensively detailed in the available literature. it is known that the compound can be prepared and stored in specific conditions to maintain its stability. For in vivo studies, a preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300) and Tween 80, and finally adding double-distilled water (ddH2O) . Industrial production methods are not explicitly mentioned, indicating that the compound is primarily used for research purposes.

Comparison with Similar Compounds

NVS-ZP7-4 is unique in its ability to selectively inhibit ZIP7 and induce endoplasmic reticulum stress. Similar compounds include other ZIP7 inhibitors and compounds that target the Notch signaling pathway. Some of these similar compounds are Traxivitug, BDC2.5 mimotope, and Antitumor agent-67 . NVS-ZP7-4 stands out due to its high selectivity and potency in inducing apoptosis and endoplasmic reticulum stress .

Properties

Molecular Formula

C28H28FN5OS

Molecular Weight

501.6 g/mol

IUPAC Name

1'-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one

InChI

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)

InChI Key

FZOFDZMKSAUTHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F

Origin of Product

United States

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